

(S,R)-CFT8634: A Comparative Analysis of Bromodomain Selectivity

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Compound of Interest

Compound Name: (S,R)-CFT8634

CAS No.: 2704617-96-7

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(S,R)-CFT8634 is a potent and selective orally bioavailable degrader of Bromodomain-containing protein 9 (BRD9). As a heterobifunctional molecule, it operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. Specifically, it is classified as a Bifunctional Degradation Activating Compound (BiDAC™), which recruits the E3 ubiquitin ligase Cereblon (CRBN) to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach makes **(S,R)-CFT8634** a promising therapeutic candidate for cancers with a dependency on BRD9, such as synovial sarcoma and SMARCB1-null tumors.[3][4]

This guide provides a comprehensive comparison of the selectivity profile of **(S,R)-CFT8634** against other bromodomains, supported by experimental data.

Quantitative Selectivity Profile

(S,R)-CFT8634 demonstrates remarkable selectivity for BRD9 over other bromodomain-containing proteins. The following table summarizes the degradation potency (DC50 - half-maximal degradation concentration) and efficacy (Emax - maximum degradation) of CFT8634 against BRD9 and other bromodomains.

Target Bromodomain	DC50	E _{max} (%)	Cell Line	Assay Type	Reference
BRD9	3 nM	4%	HSSYII	HiBiT Assay	
BRD9	2.7 nM	5%	Not Specified	BRD9-HiBiT	
BRD4	>10 μM	75%	HSSYII	HiBiT Assay	
BRD7	Not Specified	Not Specified	HSSYII	HiBiT Assay	

Furthermore, a global proteomic analysis was conducted to assess the broader selectivity of CFT8634. In the HSSYII synovial sarcoma cell line treated with 100 nM of CFT8634 for 4 hours, BRD9 was the only protein out of 9,013 quantified proteins to be significantly degraded, underscoring its exceptional selectivity.

Experimental Protocols

The selectivity of **(S,R)-CFT8634** was determined using state-of-the-art cellular and proteomic assays. Below are the detailed methodologies for the key experiments cited.

HiBiT-Based Protein Degradation Assay

This assay quantifies the degradation of a target protein by measuring the luminescence of a HiBiT tag fused to the protein of interest.

Objective: To determine the DC50 and E_{max} of **(S,R)-CFT8634** for BRD9 and other bromodomains.

Methodology:

- **Cell Line Engineering:** A HiBiT peptide tag is genetically knocked into the endogenous locus of the target bromodomain protein (e.g., BRD9, BRD4) in a suitable cell line (e.g., HSSYII). This ensures that the tagged protein is expressed at physiological levels and is subject to normal cellular regulation.
- **Cell Culture and Treatment:** The engineered cells are seeded in multi-well plates and treated with a serial dilution of **(S,R)-CFT8634** for a specified duration (e.g., 2-24 hours).

- **Lysis and Luminescence Detection:** A lytic reagent containing the complementary LgBiT protein and a luciferase substrate is added to the cells. The interaction between the HiBiT tag on the target protein and the LgBiT protein reconstitutes a functional NanoLuc® luciferase enzyme, generating a luminescent signal.
- **Data Analysis:** The luminescence intensity, which is directly proportional to the amount of HiBiT-tagged protein, is measured using a luminometer. The data is then normalized to a vehicle-treated control to calculate the percentage of protein degradation. DC50 and Emax values are determined by fitting the data to a dose-response curve.

Global Proteomic Analysis by Mass Spectrometry

This unbiased approach identifies and quantifies thousands of proteins in a cell to assess the overall selectivity of a compound.

Objective: To evaluate the proteome-wide selectivity of **(S,R)-CFT8634**.

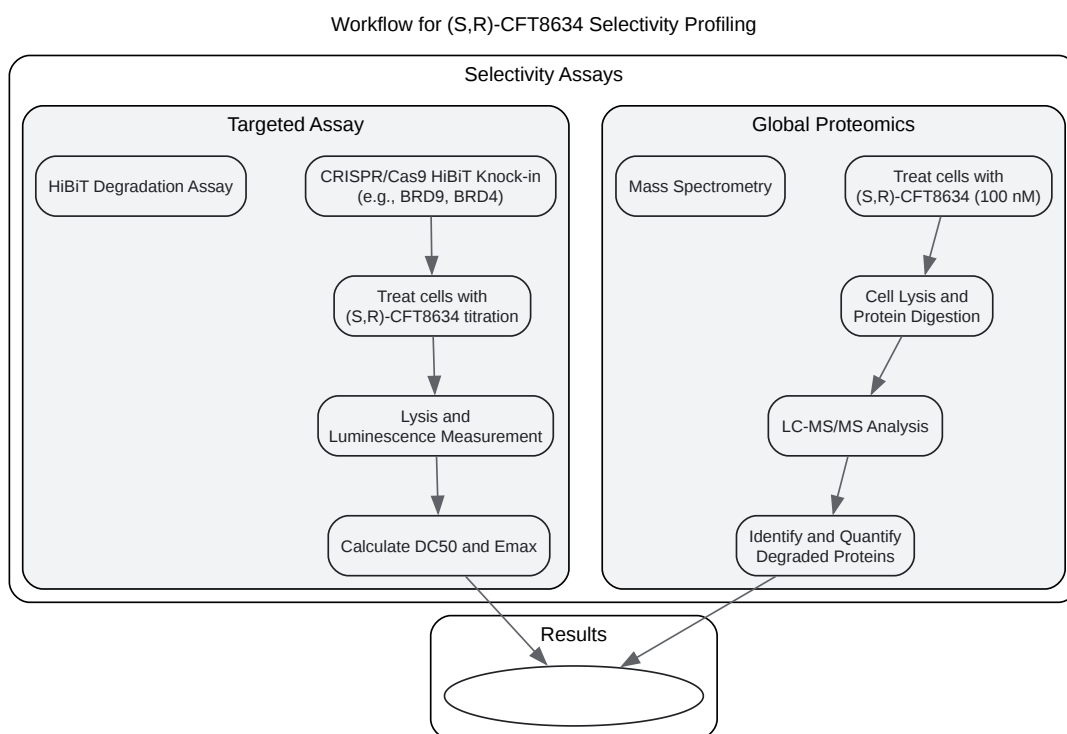
Methodology:

- **Cell Culture and Treatment:** HSSYII cells are treated with a specific concentration of **(S,R)-CFT8634** (e.g., 100 nM) or a vehicle control for a defined period (e.g., 4 hours).
- **Cell Lysis and Protein Digestion:** Cells are lysed, and the proteins are extracted. The protein mixture is then digested into smaller peptides using an enzyme such as trypsin.
- **Peptide Labeling and Fractionation (Optional but common):** For quantitative analysis, peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT). The labeled peptides are then combined and fractionated to reduce sample complexity.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence.
- **Data Analysis:** The acquired MS data is searched against a protein database to identify the proteins present in the sample. The relative abundance of each protein in the **(S,R)-**

CFT8634-treated sample is compared to the vehicle-treated sample to identify proteins that have been significantly degraded.

Visualizations

Experimental Workflow for Selectivity Profiling

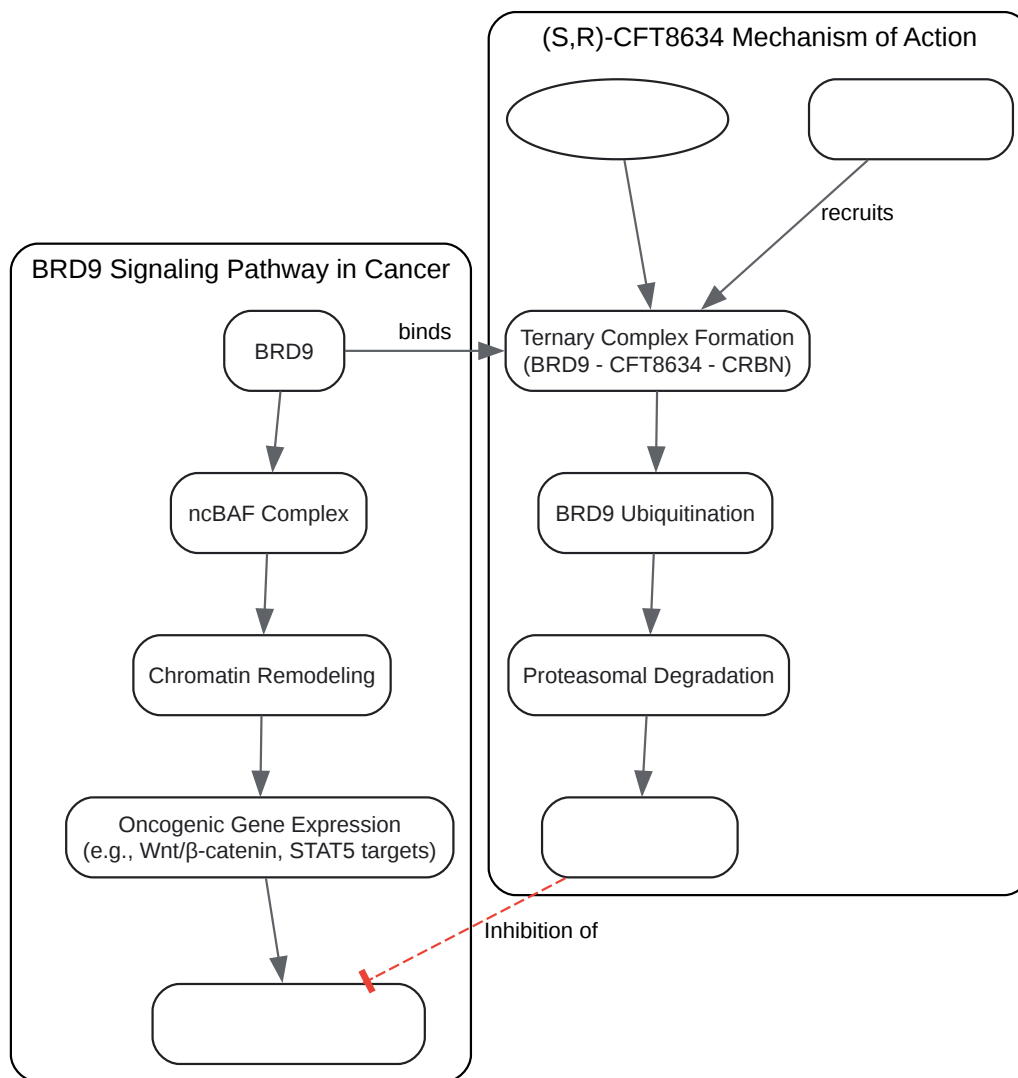


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Caption: Workflow for assessing **(S,R)-CFT8634** selectivity.

BRD9 Signaling and Mechanism of Action of (S,R)-CFT8634

BRD9 Signaling and (S,R)-CFT8634 Mechanism of Action



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Caption: BRD9 signaling and **(S,R)-CFT8634**'s degradation mechanism.

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References

- 1. Facebook [[cancer.gov](https://www.facebook.com/cancer.gov)]
- 2. promega.com [[promega.com](https://www.promega.com)]
- 3. medchemexpress.com [[medchemexpress.com](https://www.medchemexpress.com)]
- 4. | BioWorld [[bioworld.com](https://www.bioworld.com)]
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